Zanamivir-13C,15N2 is intended for use as an internal standard for the quantification of zanamivir by GC- or LC-MS. Zanamivir is a sialic acid analog that inhibits neuraminidase release of newly replicated influenza virus particles. It has been shown to selectively inhibit the growth of influenza A and B viruses in plaque reduction assays with IC50 values ranging from 5 to 14 nM and to directly inhibit influenza A and B virus neuraminidases with IC50 values ranging from 0.6 to 7.9 nM in vitro. Intranasal zanamivir administration at 0.4 mg/kg twice daily reduces mortality and viral titers in lung homogenates of mice infected with influenza.
Related Compounds
Relevance: Oseltamivir is structurally related to zanamivir-13C,15N2 as they both belong to the neuraminidase inhibitor class of antiviral drugs. [, , , , , , , ] They share a similar core structure that mimics the natural substrate of neuraminidase, sialic acid, allowing them to bind to the enzyme and inhibit its activity. [, , , , , , , ]
Peramivir
Compound Description: Peramivir is another neuraminidase inhibitor that exhibits potent antiviral activity against influenza A and B viruses. [, , , ] It is available in both intravenous and intramuscular formulations, offering an alternative treatment option for hospitalized patients or those unable to tolerate oral or inhaled medications. [, , , ]
Relevance: Peramivir shares structural similarities with zanamivir-13C,15N2 due to their common classification as neuraminidase inhibitors. [, , , ] These drugs feature a pharmacophore that enables them to interact with the active site of the neuraminidase enzyme, ultimately disrupting the release of viral progeny from infected cells. [, , , ]
Laninamivir
Compound Description: Laninamivir is a long-acting neuraminidase inhibitor used for the treatment of uncomplicated influenza A and B infections. [, , ] It is administered as a single-dose dry powder inhaler, providing a convenient treatment option with sustained antiviral activity. [, , ]
Relevance: Laninamivir is structurally related to zanamivir-13C,15N2 by their shared mechanism of action as neuraminidase inhibitors. [, , ] These compounds exhibit structural features that facilitate binding to the neuraminidase enzyme, thereby preventing the cleavage of sialic acid and the release of new viral particles. [, , ]
Zanamivir-Cholesterol Conjugate
Compound Description: The zanamivir-cholesterol conjugate is a novel neuraminidase inhibitor designed to improve the pharmacokinetic profile and efficacy of zanamivir. [] This conjugate targets the cell membrane and exhibits a markedly improved plasma half-life compared to zanamivir, leading to potent antiviral activity against both wild-type and oseltamivir-resistant influenza viruses. []
Relevance: This compound is directly derived from zanamivir-13C,15N2 by conjugating it with cholesterol. [] This modification enhances its lipophilicity and promotes its interaction with cell membranes, resulting in improved cellular uptake and prolonged duration of action. []
BTA938 (Zanamivir Dimer)
Compound Description: BTA938 is a dimeric derivative of zanamivir composed of two zanamivir moieties linked by a 14-carbon chain. [] This dimer exhibits enhanced antiviral activity compared to zanamivir, potentially due to its ability to promote virus aggregation on the cell surface. []
Relevance: BTA938 is directly derived from zanamivir-13C,15N2 by linking two zanamivir molecules together. [] This dimerization strategy aims to enhance the antiviral potency and duration of action by increasing the avidity of the compound for the neuraminidase enzyme. []
MS-257 (Zanamivir-Oseltamivir Hybrid)
Compound Description: MS-257 is a hybrid inhibitor that combines structural elements of both zanamivir and oseltamivir. [] This hybrid design aims to overcome drug resistance by increasing hydrogen bonding interactions with the neuraminidase active site, providing enhanced stability and efficacy against mutant viruses. []
Relevance: Although MS-257 incorporates structural features from both zanamivir and oseltamivir, its close structural resemblance to zanamivir-13C,15N2 is evident through the presence of the zanamivir scaffold. [] This hybrid inhibitor showcases the potential of rational drug design to develop novel neuraminidase inhibitors with improved efficacy against drug-resistant influenza strains. []
[1] Pharmacokinetics of zanamivir in critically ill patients undergoing continuous venovenous hemofiltration. [] In Silico Studies Reveal Peramivir and Zanamivir as an Optimal Drug Treatment Even If H7N9 Avian Type Influenza Virus Acquires Further Resistance. [] Zanamivir aqueous solution in severe influenza: A global Compassionate Use Program, 2009–2019. [] Efficacy of oseltamivir compared with zanamivir in COPD patients with seasonal influenza virus infection: a randomized controlled trial. [] Emergence of Multidrug-Resistant Influenza A(H1N1)pdm09 Virus Variants in an Immunocompromised Child Treated With Oseltamivir and Zanamivir. [] Intravenous Zanamivir: A Viable Option for Critically Ill Patients With Influenza. [] Favipiravir and Zanamivir Cleared Infection with Influenza B in a Severely Immunocompromised Child. [] Pregnancy outcome following maternal use of zanamivir or oseltamivir during the 2009 influenza A/H1N1 pandemic: a national prospective surveillance study. [] Clinical Effects of Oseltamivir, Zanamivir, Laninamivir and Peramivir on Seasonal Influenza Infection in Outpatients in Japan during the Winter of 2012-2013. [] Emergence of oseltamivir and zanamivir resistance in influenza A(H1N1)pdm09 virus, Denmark, 2014. [] A Review of Clinical Influenza A and B Infections With Reduced Susceptibility to Both Oseltamivir and Zanamivir. [] Severe influenza A H7N9 pneumonia with rapid virological response to intravenous zanamivir. [] Zanamivir-resistant influenza viruses with Q136K or Q136R neuraminidase residue mutations can arise during MDCK cell culture creating challenges for antiviral susceptibility monitoring. [] Intravenous Zanamivir in Hospitalized Patients With Influenza. [] Population Pharmacokinetic/Pharmacodynamic Analysis of Intravenous Zanamivir in Healthy Adults and Hospitalized Adult and Pediatric Subjects With Influenza. [] Zanamivir-Cholesterol Conjugate: A Long-Acting Neuraminidase Inhibitor with Potent Efficacy against Drug-Resistant Influenza Viruses. [] A zanamivir dimer with prophylactic and enhanced therapeutic activity against influenza viruses. [] Resistance to Mutant Group 2 Influenza Virus Neuraminidases of an Oseltamivir-Zanamivir Hybrid Inhibitor.
Overview
Zanamivir-13C,15N2 is a chemically modified derivative of zanamivir, an antiviral agent primarily used for the treatment of influenza A and B. This compound is isotopically labeled with carbon-13 and nitrogen-15, making it particularly valuable as an internal standard in mass spectrometry for the quantification of zanamivir in biological samples. The incorporation of these isotopes enhances the sensitivity and accuracy of analytical methods used in pharmacokinetic studies and drug development.
Source and Classification
Zanamivir-13C,15N2 is classified as an antiviral compound and belongs to the category of neuraminidase inhibitors. These inhibitors function by blocking the activity of the neuraminidase enzyme, which is crucial for the release of new viral particles from infected cells. The compound is synthesized through specific chemical processes that involve the introduction of isotopic labels into the zanamivir structure.
Synthesis Analysis
Methods and Technical Details
The synthesis of Zanamivir-13C,15N2 involves several steps, starting with the preparation of labeled precursors. The process typically includes:
Protection and Deprotection: Functional groups in the precursor compounds are protected to prevent unwanted reactions during synthesis.
Selective Labeling: Carbon-13 and nitrogen-15 isotopes are incorporated into specific positions within the zanamivir molecule.
Purification: Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
The exact synthetic routes are proprietary, but they generally involve multiple chemical reactions tailored to achieve the desired isotopic labeling while maintaining the biological activity of zanamivir.
Molecular Structure Analysis
Structure and Data
The molecular formula for Zanamivir-13C,15N2 is C11(13C)H20N2(15N)2O7, with a molecular weight of approximately 335.29 g/mol. The structural modifications due to isotopic labeling do not significantly alter its pharmacological properties compared to non-labeled zanamivir. The compound retains its ability to inhibit neuraminidase effectively while providing enhanced analytical capabilities due to its unique isotopic composition.
Chemical Reactions Analysis
Reactions and Technical Details
Zanamivir-13C,15N2 can undergo various chemical reactions similar to those of zanamivir. Key types of reactions include:
Oxidation: Modifications can occur at hydroxyl groups, potentially converting them into carbonyl or carboxylic acid groups.
Reduction: This can affect carbonyl groups, converting them into alcohols.
Substitution: Reactions can take place at amino or hydroxyl groups, leading to various derivatives.
Common reagents utilized in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, often involving specific temperatures and solvents.
Mechanism of Action
Process and Data
Zanamivir-13C,15N2 functions similarly to zanamivir by inhibiting the neuraminidase enzyme found on the surface of influenza viruses. The mechanism involves:
Binding: Zanamivir-13C,15N2 binds to the active site of neuraminidase.
Inhibition: This binding prevents the enzyme from cleaving sialic acid residues on host cells, which is necessary for viral release.
Reduced Viral Spread: By inhibiting this enzyme, zanamivir reduces the spread of influenza viruses within infected hosts.
This mechanism underscores its utility in both therapeutic applications and research settings focused on understanding antiviral efficacy.
Physical and Chemical Properties Analysis
Physical and Chemical Properties
Zanamivir-13C,15N2 exhibits similar physical properties to zanamivir but with distinct isotopic labeling characteristics. Key properties include:
Appearance: Typically presented as a white to off-white powder.
Solubility: Soluble in water and various organic solvents.
Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
These properties make it suitable for various applications in scientific research, particularly in mass spectrometry where precision is critical.
Applications
Scientific Uses
Zanamivir-13C,15N2 has several important applications in scientific research:
Mass Spectrometry: Used as an internal standard for quantifying zanamivir levels in biological samples.
Pharmacokinetics Studies: Assists in understanding how zanamivir behaves in biological systems.
Metabolic Pathway Analysis: Facilitates studies on how zanamivir interacts with metabolic processes within organisms.
Quality Control: Employed in pharmaceutical industries to ensure consistency and reliability in antiviral drug production.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
3,7,11,15-Tetramethyl-2-hexadecen-1-OL is a natural product found in Acanthospermum australe, Lindera glauca, and other organisms with data available. Phytol is an acyclic diterpene alcohol and a constituent of chlorophyll. Phytol is commonly used as a precursor for the manufacture of synthetic forms of vitamin E and vitamin K1. Furthermore, phytol also was shown to modulate transcription in cells via transcription factors PPAR-alpha and retinoid X receptor (RXR). Acyclic diterpene used in making synthetic forms of vitamin E and vitamin K1.